

Application Notes and Protocols: Synthesis and Functional Analysis of Selenium-Enriched Peptides

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Fmoc-DL-selenomethionine*

Cat. No.: B1390402

[Get Quote](#)

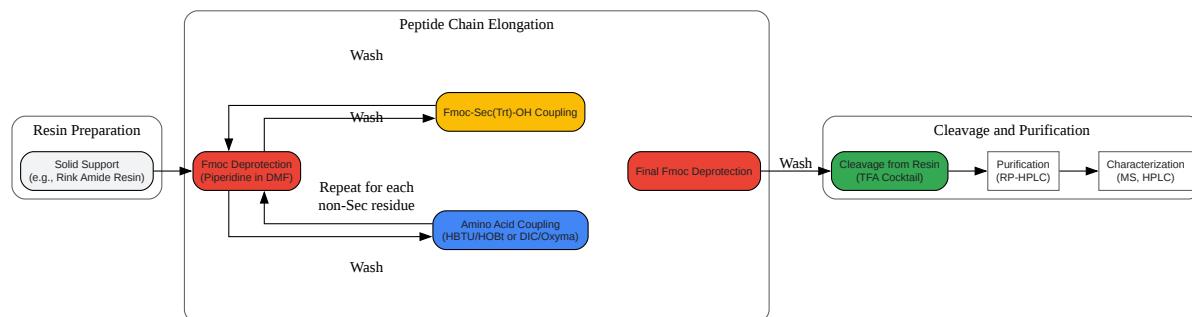
Introduction: The Unique Chemical Biology of Selenium

Selenium, an essential trace element, exerts its biological influence primarily through its incorporation into a unique class of proteins known as selenoproteins.^{[1][2]} The key to their function is the 21st proteinogenic amino acid, selenocysteine (Sec), a selenium analog of cysteine.^[3] The subtle yet significant differences in the physicochemical properties of selenium compared to sulfur—namely its lower electronegativity and larger atomic radius—bestow selenocysteine with a lower pKa and a higher nucleophilicity.^{[4][5]} This enhanced reactivity of the selenol group (-SeH) over the thiol group (-SH) is central to the catalytic prowess of many selenoenzymes, which are often involved in cellular redox homeostasis.^[6]

Naturally occurring selenoenzymes, such as glutathione peroxidases (GPxs) and thioredoxin reductases (TrxRs), are critical components of the cellular antioxidant defense system, protecting against oxidative damage by detoxifying reactive oxygen species (ROS).^{[1][6][7]} The unique redox properties of selenocysteine at the active site of these enzymes allow for efficient catalysis of reactions that would be sluggish with cysteine.^[8]

The chemical synthesis of peptides incorporating selenocysteine or other seleno-amino acids provides researchers with powerful tools to probe the mechanisms of selenoenzymes, develop novel therapeutic agents, and create new biomaterials.^{[9][10][11]} Synthetic selenopeptides can

serve as mimics of natural selenoenzymes, allowing for the systematic investigation of structure-activity relationships.[10] This application note provides a comprehensive guide for the synthesis of selenium-enriched peptides via Solid-Phase Peptide Synthesis (SPPS) and details protocols for their functional characterization, with a focus on their antioxidant properties.


Part 1: Chemical Synthesis of Selenium-Enriched Peptides

The most robust and widely adopted method for the synthesis of selenopeptides is the Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3][5] This methodology allows for the stepwise assembly of a peptide chain on a solid support, with the incorporation of selenocysteine at desired positions.

Causality in Experimental Design: Why SPPS?

SPPS offers several advantages for selenopeptide synthesis. The solid support simplifies the purification process at each step, as excess reagents and byproducts are simply washed away. The use of the Fmoc protecting group for the α -amine allows for mild deprotection conditions, which is crucial for preserving the integrity of the sensitive selenocysteine residue. Furthermore, a variety of commercially available protected selenocysteine building blocks and resins make this technique accessible to a broad range of researchers.[11]

Diagram of the SPPS Workflow for Selenopeptide Synthesis

[Click to download full resolution via product page](#)

Caption: Fmoc-SPPS workflow for selenopeptide synthesis.

Protocol 1: Solid-Phase Synthesis of a Model Selenopeptide

This protocol describes the synthesis of a model pentapeptide containing selenocysteine (Ala-Gly-Sec-Phe-Leu-NH₂).

Materials:

- Rink Amide MBHA resin
- Fmoc-L-Ala-OH, Fmoc-L-Gly-OH, Fmoc-L-Phe-OH, Fmoc-L-Leu-OH
- Fmoc-L-Sec(Trt)-OH (Fmoc-S-trityl-L-selenocysteine)
- N,N'-Diisopropylcarbodiimide (DIC)

- Ethyl cyanohydroxyiminoacetate (Oxyma Pure)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM)
- Piperidine
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- 1,2-Ethanedithiol (EDT)
- Deionized water
- Diethyl ether, cold
- Acetonitrile (ACN), HPLC grade
- Solid-phase synthesis vessel
- Shaker
- High-Performance Liquid Chromatography (HPLC) system with a C18 column
- Mass Spectrometer (MS)

Procedure:

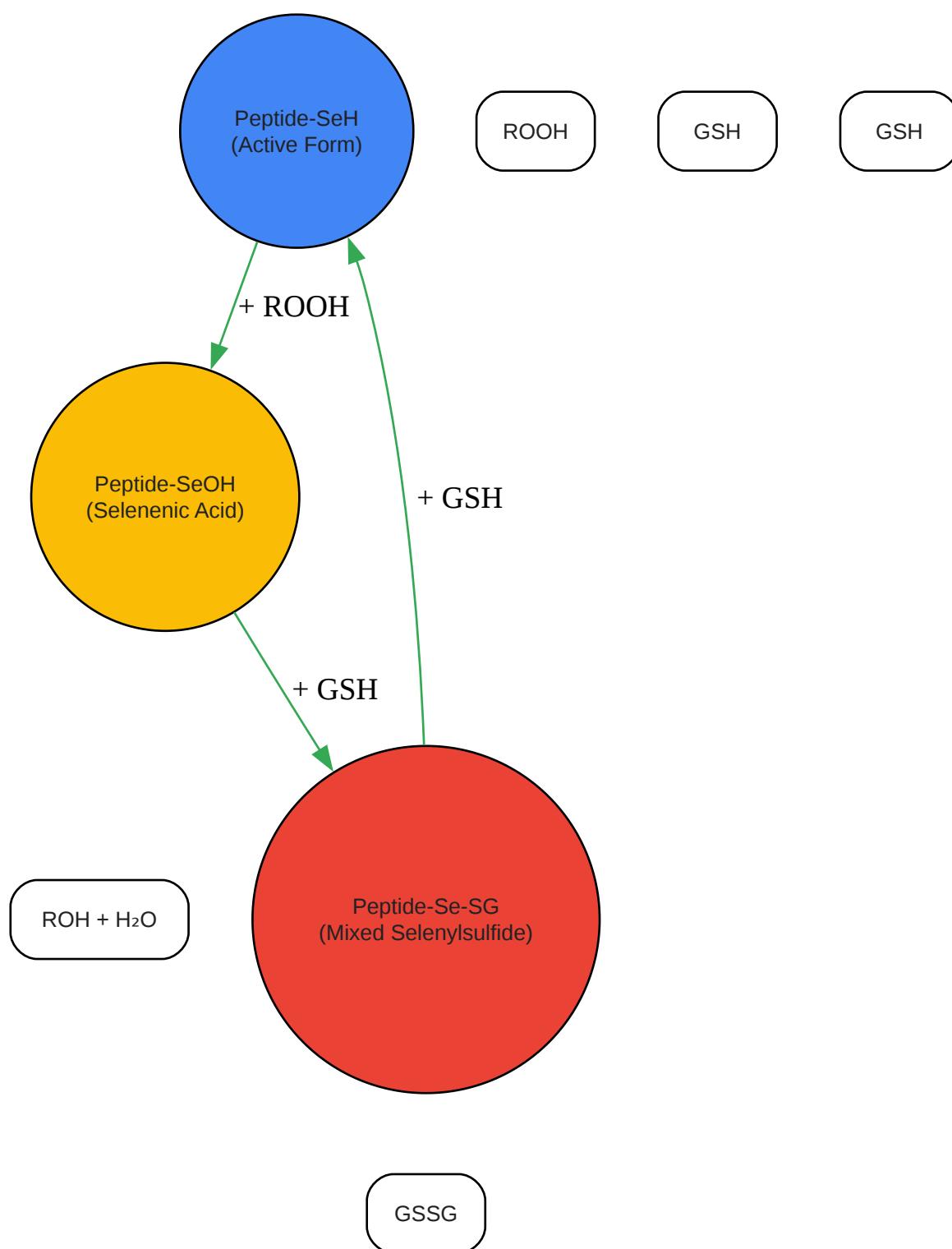
- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add a solution of 20% piperidine in DMF to the resin and shake for 5 minutes.
 - Drain the solution.

- Repeat the 20% piperidine in DMF treatment for 15 minutes.
- Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Amino Acid Coupling (for non-Sec residues):
 - In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF.
 - Add the activation mixture to the deprotected resin and shake for 1-2 hours.
 - Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
 - Wash the resin with DMF (3 times) and DCM (3 times).
- Selenocysteine Coupling:
 - Couple Fmoc-L-Sec(Trt)-OH using the same procedure as in step 3. The trityl (Trt) group protects the reactive selenol.
- Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
- Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step as described in step 2.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry under vacuum.
 - Prepare a cleavage cocktail of TFA/TIS/EDT/H₂O (94:2.5:2.5:1, v/v/v/v). The scavengers (TIS and EDT) are crucial to prevent side reactions with the deprotected selenocysteine.
 - Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
- Peptide Precipitation:

- Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the peptide pellet under vacuum.
- Purification:
 - Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).
 - Purify the peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a linear gradient of ACN in water (both containing 0.1% TFA).
 - Collect the fractions containing the desired peptide.
- Characterization:
 - Confirm the identity and purity of the synthesized peptide using analytical HPLC and Mass Spectrometry (MS).[\[12\]](#)[\[13\]](#)

Self-Validation: The purity of the final peptide should be >95% as determined by analytical HPLC. The molecular weight of the peptide should be confirmed by MS, matching the theoretical mass.

Part 2: Functional Assays for Selenium-Enriched Peptides


The primary biological function of many selenoproteins is their antioxidant activity.[\[14\]](#)[\[15\]](#) Therefore, functional assays for synthetic selenopeptides often focus on their ability to mimic the catalytic activity of selenoenzymes like glutathione peroxidase (GPx) and thioredoxin reductase (TrxR).[\[10\]](#)[\[16\]](#)

Glutathione Peroxidase (GPx)-like Activity Assay

Principle: This assay measures the ability of a selenopeptide to catalyze the reduction of a peroxide (e.g., hydrogen peroxide or cumene hydroperoxide) by glutathione (GSH). The rate of GSH consumption or the formation of oxidized glutathione (GSSG) is monitored. A common

method is the coupled reductase assay, where the GSSG produced is continuously reduced back to GSH by glutathione reductase (GR) at the expense of NADPH. The decrease in NADPH absorbance at 340 nm is proportional to the GPx-like activity of the selenopeptide.[17] [18]

Diagram of the GPx Catalytic Cycle

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of GPx-like activity.

Protocol 2: GPx-like Activity Assay (Coupled Reductase Method)

Materials:

- Synthesized selenopeptide
- Glutathione (GSH)
- Glutathione reductase (GR)
- NADPH
- Hydrogen peroxide (H_2O_2) or Cumene hydroperoxide
- Potassium phosphate buffer (pH 7.4) containing EDTA
- UV-Vis spectrophotometer

Procedure:

- Prepare Reagent Solutions:
 - Prepare a stock solution of the selenopeptide in the assay buffer.
 - Prepare stock solutions of GSH, NADPH, and GR in the assay buffer.
 - Prepare a stock solution of the peroxide substrate (e.g., H_2O_2) in deionized water.
- Assay Mixture Preparation: In a cuvette, prepare the following reaction mixture (final volume 1 mL):
 - Potassium phosphate buffer (100 mM, pH 7.4) with 1 mM EDTA
 - GSH (1 mM)
 - GR (1 unit/mL)
 - NADPH (0.2 mM)

- Selenopeptide (at various concentrations)
- Initiate the Reaction:
 - Incubate the mixture at 25°C for 5 minutes to establish a baseline.
 - Initiate the reaction by adding the peroxide substrate (e.g., H₂O₂) to a final concentration of 0.25 mM).
- Data Acquisition:
 - Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.
 - Record the rate of NADPH consumption (ΔA₃₄₀/min).
- Control Reactions:
 - Run a blank reaction without the selenopeptide to measure the background rate of NADPH oxidation.
 - Run a positive control with a known GPx mimic or the enzyme itself.
- Calculation of Activity:
 - Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
 - Subtract the background rate from the rate observed in the presence of the selenopeptide to determine the specific GPx-like activity.

Data Presentation:

Selenopeptide Conc. (μM)	Initial Rate (ΔA340/min)	Specific Activity (nmol NADPH/min/μmol peptide)
0	0.005	0
10	0.025	X
25	0.050	Y
50	0.095	Z

Thioredoxin Reductase (TrxR)-like Activity Assay

Principle: Mammalian TrxR is a selenoenzyme that reduces the disulfide bond in oxidized thioredoxin (Trx) using NADPH as a reducing equivalent.[\[19\]](#)[\[20\]](#) A common assay for TrxR-like activity uses the artificial substrate 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent). The selenopeptide catalyzes the reduction of DTNB by NADPH, producing 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.[\[21\]](#)

Protocol 3: TrxR-like Activity Assay (DTNB Reduction Method)

Materials:

- Synthesized selenopeptide
- NADPH
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
- Potassium phosphate buffer (pH 7.0) containing EDTA
- UV-Vis spectrophotometer

Procedure:

- Prepare Reagent Solutions:
 - Prepare a stock solution of the selenopeptide in the assay buffer.

- Prepare stock solutions of NADPH and DTNB in the assay buffer.
- Assay Mixture Preparation: In a cuvette, prepare the following reaction mixture (final volume 1 mL):
 - Potassium phosphate buffer (50 mM, pH 7.0) with 1 mM EDTA
 - NADPH (0.15 mM)
 - Selenopeptide (at various concentrations)
- Initiate the Reaction:
 - Incubate the mixture at 25°C for 5 minutes.
 - Initiate the reaction by adding DTNB to a final concentration of 1 mM.
- Data Acquisition:
 - Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes.
 - Record the rate of TNB²⁻ formation ($\Delta A_{412}/\text{min}$).
- Control Reactions:
 - Run a blank reaction without the selenopeptide to measure the non-enzymatic reduction of DTNB.
- Calculation of Activity:
 - Calculate the rate of TNB²⁻ formation using the molar extinction coefficient of TNB²⁻ (13,600 M⁻¹cm⁻¹).[\[19\]](#)
 - Subtract the background rate from the rate observed in the presence of the selenopeptide to determine the specific TrxR-like activity.

Data Presentation:

Selenopeptide Conc. (μM)	Initial Rate ($\Delta A412/min$)	Specific Activity (nmol TNB ²⁻ /min/μmol peptide)
0	0.010	0
10	0.040	A
25	0.085	B
50	0.160	C

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis and functional evaluation of selenium-enriched peptides. The ability to chemically synthesize these peptides opens up numerous avenues for research in chemical biology, drug discovery, and materials science. By systematically varying the peptide sequence and the position of the selenocysteine residue, researchers can fine-tune the biological activity and gain deeper insights into the role of selenium in biological systems. The described functional assays serve as reliable methods to quantify the antioxidant potential of these novel biomolecules, paving the way for the development of next-generation therapeutics for oxidative stress-related diseases.

References

- Muttenthaler, M., & Alewood, P. F. (2008). Selenopeptide Chemistry. *Journal of Peptide Science*, 14(12), 1223–1239. [\[Link\]](#)
- Pehlivan, Ö., Waliczek, M., Kijewska, M., & Stefanowicz, P. (2023). Selenium in Peptide Chemistry. *Molecules*, 28(7), 3198. [\[Link\]](#)
- Kryukov, G. V., Castellano, S., Novoselov, S. V., Lobanov, A. V., Zehtab, O., Guigó, R., & Gladyshev, V. N. (2003). Characterization of mammalian selenoproteomes. *Science*, 300(5624), 1439–1443.
- Reich, H. J., & Hondal, R. J. (2016). Why Nature Chose Selenium. *ACS Chemical Biology*, 11(4), 821–841.
- Papp, L. V., Lu, J., Holmgren, A., & Khanna, K. K. (2007). From selenium to selenoproteins: synthesis, identity, and their role in human health. *Antioxidants & Redox Signaling*, 9(7),

775–806.

- Gokula, R. P., Tripathi, A., Karuthapandi, S., & Singh, H. B. (2023). Studies on syntheses and self-assembly behaviour of homo-seleno-peptides. *Journal of Chemical Sciences*, 135(4), 1–11.
- Belaidi, A., Bush, A. I., & Gunn, A. P. (2023). A Review of Plant Selenium-Enriched Proteins/Peptides: Extraction, Detection, Bioavailability, and Effects of Processing. *Molecules*, 28(20), 7088. [\[Link\]](#)
- Arner, E. S. J. (2020). Role of selenoproteins in redox regulation of signaling and the antioxidant system: A review. *Antioxidants*, 9(5), 383. [\[Link\]](#)
- D'Hondt, M., Bracke, N., Taevernier, L., Gevaert, B., Verbeke, F., Wynendaele, E., & De Spiegeleer, B. (2014). Related impurities in peptide medicines. *Journal of Pharmaceutical and Biomedical Analysis*, 101, 2-30.
- Arai, K., & Iwaoka, M. (2019). Synthesis and catalytic functions of selenopeptides. In *The Chemistry of Organoselenium and Organotellurium Compounds* (Vol. 5, pp. 235-266). John Wiley & Sons, Ltd. [\[Link\]](#)
- Chen, Y., et al. (2025). Structural Identification and Molecular Interaction Modeling Analysis of Antioxidant Activity Selenium-Enriched Peptides from Selenium-Enriched Pleurotus eryngii. *Foods*, 14(10), 1547. [\[Link\]](#)
- Hondal, R. J. (2009). INCORPORATION OF SELENOCYSTEINE INTO PROTEINS USING PEPTIDE LIGATION. *Vitamins and hormones*, 80, 91–125. [\[Link\]](#)
- Zhang, Y., et al. (2022). The Role and Mechanism of Essential Selenoproteins for Homeostasis. *International Journal of Molecular Sciences*, 23(10), 5634. [\[Link\]](#)
- Anjum, A., et al. (2022). Selenium-containing Peptides and their Biological Applications. *Current medicinal chemistry*, 29(1), 134–157. [\[Link\]](#)
- Wu, C., et al. (2020). Selenium-Containing Proteins/Peptides from Plants: A Review on the Structures and Functions. *Journal of agricultural and food chemistry*, 68(51), 15015–15027. [\[Link\]](#)

- Metanis, N., Keinan, E., & Dawson, P. E. (2010). Synthesis and semi-synthesis of selenopeptides and selenoproteins. *Israel Journal of Chemistry*, 50(5-6), 675-684.
- Kumar, S., & Singh, A. K. (2021). Chemical Synthesis of Selenium-containing Peptides. *Current Organic Chemistry*, 25(1), 1-1. [\[Link\]](#)
- Mugesh, G., & Singh, H. B. (2000). Synthetic organoselenium compounds as antioxidants: glutathione peroxidase activity. *Chemical Society Reviews*, 29(5), 347-357. [\[Link\]](#)
- Chen, Y., et al. (2025). Structural Identification and Molecular Interaction Modeling Analysis of Antioxidant Activity Selenium-Enriched Peptides from Selenium-Enriched Pleurotus eryngii. *Foods*, 14(10), 1547. [\[Link\]](#)
- Gokula, R. P., et al. (2023). Synthesis of selenocystine peptides. *ResearchGate*. [\[Link\]](#)
- Back, E. S., et al. (2011). Synthesis, Catalytic GPx-like Activity, and SET Reactions of Conformationally Constrained 2,7-Dialkoxy-Substituted Naphthalene-1,8-peri-diselenides. *The Journal of organic chemistry*, 76(19), 7944–7954. [\[Link\]](#)
- Francavilla, C., et al. (2012). GPx-Like activity of selenides and selenoxides: experimental evidence for the involvement of hydroxy perhydroxy selenane as the active species. *Chemistry*, 18(2), 563-70. [\[Link\]](#)
- Wen, X., et al. (2022). Preparation, Characterization, and Antioxidant Properties of Selenium-Enriched Tea Peptides. *Foods*, 11(16), 2490. [\[Link\]](#)
- Pehlivan, Ö., et al. (2023). Selenium in Peptide Chemistry. *ResearchGate*. [\[Link\]](#)
- Tiekink, E. R. T., et al. (2021). Recent Advances in the Synthesis and Antioxidant Activity of Low Molecular Mass Organoselenium Molecules. *Antioxidants*, 10(11), 1819. [\[Link\]](#)
- Kumar, S., et al. (2025). Synthesis and glutathione peroxidase (GPx)-like activity of selenocystine (SeC) bioconjugates of biotin and lipoic acid. *ResearchGate*. [\[Link\]](#)
- Ruggles, E. L., et al. (2010). Selenium in Thioredoxin Reductase: A Mechanistic Perspective. *Methods in enzymology*, 474, 131–157. [\[Link\]](#)

- Arai, K., & Iwaoka, M. (2017). Selenoglutathione Diselenide: Unique Redox Reactions in the GPx-Like Catalytic Cycle and Repairing of Disulfide Bonds in Scrambled Protein. ResearchGate. [\[Link\]](#)
- Lee, S. R., et al. (2000). Mammalian thioredoxin reductase: Oxidation of the C-terminal cysteine/selenocysteine active site forms a thioselenide, and replacement of selenium with sulfur markedly reduces catalytic activity. *Proceedings of the National Academy of Sciences of the United States of America*, 97(6), 2521–2526. [\[Link\]](#)
- Al-Mubarak, A. I., et al. (2014). Selenium Concentrations for Maximisation of Thioredoxin Reductase 2 Activity and Upregulation of Its Gene Transcripts in Senescent Human Fibroblasts. *Nutrients*, 6(11), 4704–4718. [\[Link\]](#)
- Belaidi, A., et al. (2023). A Review of Plant Selenium-Enriched Proteins/Peptides: Extraction, Detection, Bioavailability, and Effects of Processing. *PMC*. [\[Link\]](#)
- Chen, J., et al. (2013). HPLC–ICP-MS analysis of selenium speciation in selenium-enriched *Cordyceps militaris*. *RSC Advances*, 3(32), 13356-13363. [\[Link\]](#)
- Cheng, Q., et al. (2009). The Selenium-independent Inherent Pro-oxidant NADPH Oxidase Activity of Mammalian Thioredoxin Reductase and Its Selenium-dependent Direct Peroxidase Activities. *The Journal of biological chemistry*, 284(13), 8332–8339. [\[Link\]](#)
- Donovan, J., & Copeland, P. R. (2010). Processive Selenocysteine Incorporation during Synthesis of Eukaryotic Selenoproteins. *The Journal of biological chemistry*, 285(1), 141–149. [\[Link\]](#)
- Moreno-Gordaliza, E., et al. (2011). RP-HPLC-ICP-MS chromatograms of natural and enriched ENL peptides. ResearchGate. [\[Link\]](#)
- Pakdeebamrung, P., et al. (2025). The purification profiles of the Se-containing antioxidant peptides and... ResearchGate. [\[Link\]](#)
- Chemistry For Everyone. (2025, June 30). How Is Selenocysteine Incorporated During Polypeptide Synthesis? YouTube. [\[Link\]](#)

- Li, M., et al. (2023). Selenium-Enriched Soybean Peptides as Novel Organic Selenium Compound Supplements: Inhibition of Occupational Air Pollution Exposure-Induced Apoptosis in Lung Epithelial Cells. *Molecules*, 29(1), 74. [[Link](#)]
- Sun, T., et al. (2019). Antioxidant Activity of Selenium-Enriched Peptides from the Protein Hydrolysate of Cardamine violifolia. *ResearchGate*. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Chemical Synthesis of Selenium-containing Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selenium in Peptide Chemistry [mdpi.com]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
- 7. The Role and Mechanism of Essential Selenoproteins for Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and semi-synthesis of selenopeptides and selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selenium-containing Peptides and their Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selenium in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selenopeptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Identification and Molecular Interaction Modeling Analysis of Antioxidant Activity Selenium-Enriched Peptides from Selenium-Enriched Pleurotus eryngii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC-ICP-MS analysis of selenium speciation in selenium-enriched *Cordyceps militaris* - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Selenium in Thioredoxin Reductase: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mammalian thioredoxin reductase: Oxidation of the C-terminal cysteine/selenocysteine active site forms a thioselenide, and replacement of selenium with sulfur markedly reduces catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Selenium-independent Inherent Pro-oxidant NADPH Oxidase Activity of Mammalian Thioredoxin Reductase and Its Selenium-dependent Direct Peroxidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis and Functional Analysis of Selenium-Enriched Peptides]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1390402#synthesis-of-selenium-enriched-peptides-for-functional-assays>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com